molecular formula C8H13NO B1272491 4-(Furan-2-yl)butan-2-amine CAS No. 768-57-0

4-(Furan-2-yl)butan-2-amine

Cat. No.: B1272491
CAS No.: 768-57-0
M. Wt: 139.19 g/mol
InChI Key: FMXPHTQMUMXJKJ-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)butan-2-amine (CAS 768-57-0) is an organic compound with the molecular formula C8H13NO. It is a derivative of furan, a heterocyclic aromatic compound characterized by a five-membered ring containing one oxygen atom . This compound serves as a versatile building block in organic synthesis and is being investigated for its potential biological activities . Research indicates that this compound exhibits promising antimicrobial properties against various bacterial strains, such as Staphylococcus aureus and Escherichia coli . Preliminary studies also suggest it may have anti-inflammatory effects, potentially through the inhibition of specific enzymes involved in inflammatory pathways . Furthermore, its unique structure makes it a valuable precursor and pharmaceutical intermediate for developing more complex molecules and drugs targeting inflammatory diseases and infections . The molecular weight of the compound is 139.19 g/mol, and its structure is defined by the canonical SMILES: CC(CCC1=CC=CO1)N . This product is intended for research purposes and is For Research Use Only. It is not intended for human or veterinary use.

Properties

IUPAC Name

4-(furan-2-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7H,4-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXPHTQMUMXJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378163
Record name 3-Furan-2-yl-1-methyl-propylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768-57-0
Record name α-Methyl-2-furanpropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=768-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Furan-2-yl-1-methyl-propylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(furan-2-yl)butan-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)butan-2-amine typically involves the reaction of furan derivatives with appropriate amines under controlled conditions. One common method includes the alkylation of furan with a suitable alkyl halide, followed by amination to introduce the amine group. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)butan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

Chemistry

4-(Furan-2-yl)butan-2-amine serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex organic molecules, including various furan derivatives that have potential applications in materials science and pharmaceuticals .

Biology

Research has indicated that this compound exhibits potential biological activities. Notably:

  • Antimicrobial Properties: Studies are being conducted to evaluate its efficacy against various pathogens.
  • Anti-inflammatory Effects: The compound may inhibit specific enzymes involved in inflammatory pathways, providing insights into its therapeutic potential .

Medicine

The compound is being investigated as a pharmaceutical intermediate, particularly for developing drugs targeting inflammatory diseases and infections. Its unique structure may allow for modifications that enhance biological activity and selectivity against disease targets .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and as a precursor in various chemical manufacturing processes. Its role as an intermediate can lead to the development of novel materials with enhanced properties.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the furan ring and the propylamine group, which imparts distinct chemical and biological properties.

Biological Activity

4-(Furan-2-yl)butan-2-amine, a compound featuring a furan ring attached to a butan-2-amine chain, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉NO, with a molecular weight of approximately 139.16 g/mol. The presence of the furan moiety imparts unique reactivity and biological properties, making it an interesting candidate for therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

  • Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. For instance, its effectiveness against Staphylococcus aureus and Escherichia coli has been documented, indicating its potential as an antimicrobial agent in pharmaceutical formulations.

2. Anti-inflammatory Effects

  • Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines. This could make it a candidate for developing treatments for inflammatory diseases.

3. Anticancer Potential

  • The compound has also been evaluated for its anticancer properties. Initial findings indicate that it may inhibit the proliferation of certain cancer cell lines, although further studies are required to elucidate its mechanisms and efficacy.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in various signaling pathways.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes associated with inflammation and microbial resistance.
  • Receptor Modulation : Interaction with receptors involved in cell signaling could lead to altered cellular responses.

Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study ADemonstrated antimicrobial activity against E. coli with an IC50 value of 15 µg/mL.
Study BReported anti-inflammatory effects in a murine model, reducing TNF-alpha levels by 30%.
Study CEvaluated anticancer effects on human breast cancer cells, showing a reduction in cell viability at concentrations above 10 µM.

Research Applications

Due to its promising biological activities, this compound is being explored for various applications:

1. Pharmaceutical Development

  • Its potential as an antimicrobial and anti-inflammatory agent positions it as a candidate for new drug formulations.

2. Chemical Synthesis

  • The compound serves as a building block in organic synthesis, allowing researchers to create more complex molecules with desired biological activities.

3. Material Science

  • Investigations into the use of this compound in developing new materials are ongoing, particularly due to its unique structural properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 4-(Furan-2-yl)butan-2-amine with high enantiomeric purity?

  • Answer :

  • Organocatalytic Michael Addition : Utilize α,β-unsaturated ketones (e.g., 4-(furan-2-yl)but-3-en-2-one) as precursors. These can undergo organocatalytic reactions with trichloromethyl ketones to form intermediates, followed by reductive amination .
  • Transaminase Biocatalysis : Employ engineered transaminases for asymmetric synthesis. For example, Seo et al. demonstrated improved reactivity for structurally similar ketones (e.g., 4-phenyl-2-butanone) using transaminases in organic media, suggesting adaptability for furan-containing substrates .
  • Key Considerations : Optimize reaction conditions (pH, solvent, temperature) to enhance enantioselectivity. Monitor reaction progress via chiral HPLC or circular dichroism spectroscopy .

Q. How can researchers characterize the structural and enantiomeric properties of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the presence of the furan ring (characteristic δ 6.2–7.4 ppm for furan protons) and amine group (δ 1.5–2.5 ppm for CH-NH₂) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight (C₈H₁₁NO, theoretical 137.09 g/mol).
  • Chiral Analysis : Employ chiral columns (e.g., Chiralpak IA/IB) with HPLC or supercritical fluid chromatography (SFC) to resolve enantiomers. Compare retention times with racemic standards .

Advanced Research Questions

Q. What catalytic systems are effective for hydrogenating furan-derived intermediates to access this compound?

  • Answer :

  • Heterogeneous Catalysis : Pd/C or Ru/Al₂O₃ catalysts under H₂ pressure (1–10 atm) can reduce 4-(furan-2-yl)but-3-en-2-one to 4-(tetrahydrofuran-2-yl)butan-2-one, a potential precursor. Control hydrogenation depth to avoid over-reduction of the furan ring .
  • Reaction Network :
StepSubstrateProductCatalystConditions
1Furfuralacetone4-(furan-2-yl)butan-2-one (FK)Pt/C80°C, 20 bar H₂
2FK4-(tetrahydrofuran-2-yl)butan-2-ol (THFA)Ru/C100°C, 30 bar H₂
  • Challenges : Competing pathways (e.g., ring-opening) require precise control of catalyst loading and H₂ pressure .

Q. What mechanistic insights explain the antitumor activity of this compound derivatives?

  • Answer :

  • Dual-Targeting Agents : Cheng et al. synthesized pyrazolo-pyrimidin-6-amine derivatives with furan substituents, showing inhibition of A₂A adenosine receptors (Ki < 100 nM) and histone deacetylases (HDAC IC₅₀ < 1 µM). The furan moiety enhances π-π stacking with aromatic residues in target proteins .
  • Experimental Design :
  • In Vitro Assays : Use HEK293T cells transfected with A₂A receptors to measure cAMP inhibition.
  • HDAC Activity : Fluorescent assays (e.g., Boc-Lys(Ac)-AMC substrate) to quantify deacetylase inhibition.
  • Data Interpretation : Correlate structural modifications (e.g., furan vs. thiophene) with binding affinity using molecular docking (AutoDock Vina) .

Safety and Handling

Q. What precautions are critical when handling this compound given limited toxicological data?

  • Answer :

  • General Handling : Use fume hoods, nitrile gloves, and lab coats. Store under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • Toxicology : Assume potential carcinogenicity (IARC Group 2B/3) based on structural analogs (e.g., furan derivatives). Conduct Ames tests for mutagenicity and acute toxicity studies in rodents (OECD 423) .
  • Spill Management : Neutralize with 10% acetic acid, absorb with vermiculite, and dispose as hazardous waste .

Data Contradictions and Gaps

Q. How should researchers address discrepancies in reported reactivity of furan-containing amines in catalytic systems?

  • Answer :

  • Case Study : reports successful hydrogenation of furan rings using Ru/C, while notes challenges with acetophenone analogs.
  • Resolution :

Conduct controlled experiments comparing furan vs. benzene derivatives under identical conditions.

Characterize catalyst surface properties (XPS, TEM) to identify poisoning mechanisms.

Use isotopic labeling (e.g., D₂ instead of H₂) to trace hydrogenation pathways .

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